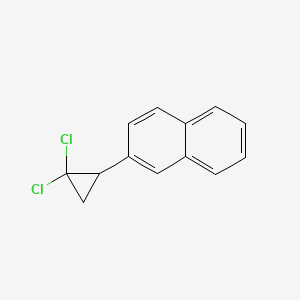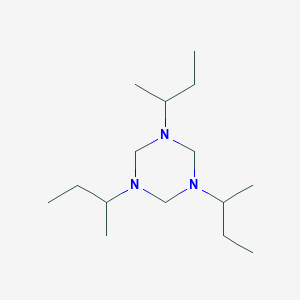
N,N',N''-Tribenzyl-1-methylsilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tribenzyl-1-methylsilanetriamine is a chemical compound with a unique structure that includes a silicon atom bonded to three benzyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tribenzyl-1-methylsilanetriamine typically involves the reaction of a silane compound with benzylamine under controlled conditions. One common method includes the use of a chlorosilane precursor, which reacts with benzylamine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N’,N’'-Tribenzyl-1-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Tribenzyl-1-methylsilanetriamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
N,N’,N’'-Tribenzyl-1-methylsilanetriamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tribenzyl-1-methylsilanetriamine involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’,N’'-Tributyl-1-methylsilanetriamine: Similar structure but with butyl groups instead of benzyl groups.
N,N’,N’'-Triphenyl-1-methylsilanetriamine: Contains phenyl groups instead of benzyl groups.
Uniqueness
N,N’,N’'-Tribenzyl-1-methylsilanetriamine is unique due to the presence of benzyl groups, which can influence its reactivity and applications. The benzyl groups provide steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
63058-17-3 |
|---|---|
Formule moléculaire |
C22H27N3Si |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N-[bis(benzylamino)-methylsilyl]-1-phenylmethanamine |
InChI |
InChI=1S/C22H27N3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16,23-25H,17-19H2,1H3 |
Clé InChI |
NALKORGFWIMTPR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)


![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
